Beta‑Adrenoceptor Antagonist Potency (pA₂): Exaprolol Is Approximately 23‑Fold More Potent Than Propranolol in Guinea‑Pig Atrial Preparations
Exaprolol demonstrates a pA₂ value of 9.8 against isoprenaline‑induced inotropic and chronotropic responses in guinea‑pig isolated atrial preparations [1]. Under identical experimental conditions (guinea‑pig atria, isoprenaline as agonist), propranolol — its closest structural analogue — exhibits a pA₂ of 8.44 [2]. Since pA₂ is a logarithmic scale, this 1.36 log‑unit difference corresponds to an approximately 23‑fold greater molar potency for exaprolol. For context, cetamolol, a cardioselective β‑blocker, shows a pA₂ of only 8.05 in the same system, further underscoring the exceptional potency of exaprolol.
| Evidence Dimension | β‑adrenoceptor antagonist potency (pA₂ vs. isoprenaline) |
|---|---|
| Target Compound Data | pA₂ = 9.8 |
| Comparator Or Baseline | Propranolol: pA₂ = 8.44; Cetamolol: pA₂ = 8.05 |
| Quantified Difference | ΔpA₂ = 1.36 vs. propranolol (~23‑fold greater potency); ΔpA₂ = 1.75 vs. cetamolol (~56‑fold greater potency) |
| Conditions | Guinea‑pig isolated atrial preparations; isoprenaline as agonist; chronotropic and inotropic response inhibition |
Why This Matters
When designing experiments where maximal β‑adrenoceptor blockade is required at the lowest achievable concentration — such as receptor occupancy studies or ex vivo tissue assays — exaprolol's substantially higher potency allows effective blockade at nanomolar concentrations where propranolol would be insufficient.
- [1] Hughes B, et al. Aspects of the cardiovascular pharmacology of exaprolol. J Pharm Pharmacol. 1984 Sep;36(9):597-601. doi:10.1111/j.2042-7158.1984.tb04905.x. PMID: 6149283. View Source
- [2] Grimes D, et al. In vitro studies on cetamolol, a new potent cardioselective β-adrenoceptor blocking agent with intrinsic sympathomimetic activity. Can J Physiol Pharmacol. 1983;61(10):1109-1115. doi:10.1139/y83-166. View Source
